Structural Uniqueness vs. Patent-Exemplified 3-(Heteroaryl)pyrrolidine Analogs
The US patent 5,580,875 exemplifies a scaffold of 1-[(2-pyrimidinyloxy)alkyl]-3-(heteroaryl)pyrrolidines with claimed antipsychotic and analgesic activities [1]. CAS 2034251-07-3 differs from all explicitly exemplified compounds in that it replaces the heteroaryl group at the pyrrolidine 3-position with a 4-methoxyphenylpropanone amide substituent, while retaining the pyrimidin-2-yloxy motif. In the patent SAR, the nature of the heteroaryl group was a critical determinant of in vivo potency; for instance, 3-(4-fluorophenyl) derivatives showed distinct ED50 values in conditioned avoidance suppression assays compared to 3-(2-thienyl) or 3-(3-pyridyl) analogs [1]. No quantitative bioactivity data for the 4-methoxyphenylpropanone variant have been disclosed.
| Evidence Dimension | Structural deviation from closest patent-exemplified core scaffold |
|---|---|
| Target Compound Data | 3-(pyrimidin-2-yloxy)pyrrolidine attached to 4-methoxyphenylpropanone via N-acyl linkage |
| Comparator Or Baseline | Patent-exemplified 3-(heteroaryl)pyrrolidines (e.g., 3-(4-fluorophenyl), 3-(2-thienyl), 3-(3-pyridyl)) with pyrimidinyloxyalkyl linkers |
| Quantified Difference | Not quantified; the 4-methoxyphenylpropanone substituent represents a distinct topological and electronic environment not represented in the patent's exemplary SAR table |
| Conditions | Structural comparison based on patent disclosure; no head-to-head biological assay available |
Why This Matters
Procurement of CAS 2034251-07-3, rather than a patent-exemplified analog, is essential to explore novel chemical space not covered by prior art, potentially uncovering differentiated intellectual property or biological profiles.
- [1] Strupczewski, J.T. US Patent 5,580,875 – 1-[(2-Pyrimidinyloxy)alkyl]-3-(heteroaryl)pyrrolidines and Related Compounds and Therapeutic Utility. Hoechst-Roussel Pharmaceuticals, Inc., 1996. View Source
